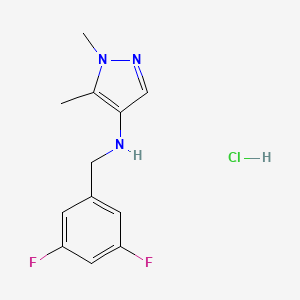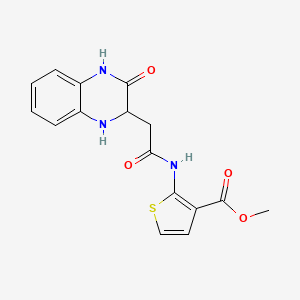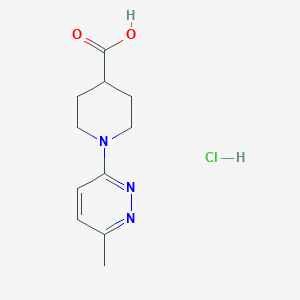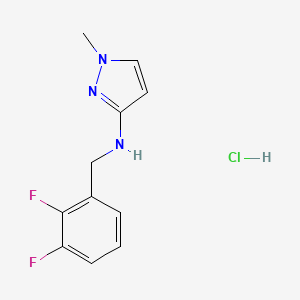
1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with tert-butyl and methyl groups, a fluoropyrrolidine moiety, and a carboxamide functional group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
The synthesis of 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and tert-butylamine.
Introduction of the Fluoropyrrolidine Moiety: This step involves the nucleophilic substitution of a fluorine atom onto a pyrrolidine ring, which is then attached to the pyrimidine ring through a coupling reaction.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where substituents like halogens can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical studies.
Medicine: Its unique structure may offer therapeutic potential, particularly as a modulator of specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an allosteric modulator of receptors, influencing their activity by binding to sites distinct from the active site. This modulation can alter the receptor’s conformation and enhance or inhibit its function. Molecular docking studies and dynamics simulations have provided insights into these interactions, highlighting the compound’s potential as a lead molecule for drug development .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Methyl-4-(4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)phenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: Known for its potent modulating effect on AMPA receptors.
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine: Another compound with a pyrimidine ring, used in various biochemical studies.
Properties
Molecular Formula |
C14H21FN4O |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
1-(6-tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H21FN4O/c1-9-17-10(13(2,3)4)7-11(18-9)19-6-5-14(15,8-19)12(16)20/h7H,5-6,8H2,1-4H3,(H2,16,20) |
InChI Key |
XLVWCUBLJMNWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)(C(=O)N)F)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12221129.png)

![2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12221137.png)

![1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12221147.png)

![5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12221152.png)
![4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12221158.png)
![2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12221165.png)
![Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate](/img/structure/B12221190.png)
![2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12221208.png)

![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12221222.png)

